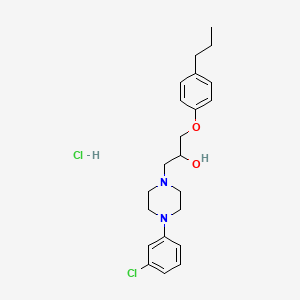
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H30Cl2N2O2 and its molecular weight is 425.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol hydrochloride, with the CAS number 1215838-85-9, is a synthetic organic compound that features a chlorophenylpiperazine moiety. This compound is primarily investigated for its potential biological activities, particularly in the central nervous system (CNS).
Chemical Structure and Properties
The molecular formula of this compound is C22H30Cl2N2O2 with a molecular weight of 425.39 g/mol. The structure includes:
- A chlorophenylpiperazine group, which may indicate psychoactive properties.
- A propylphenoxy group that could enhance lipophilicity, influencing its interaction with biological membranes.
- A propanol chain that may facilitate hydrogen bonding and solubility in biological contexts.
Antimicrobial Activity
Research indicates that piperazine derivatives exhibit significant antimicrobial properties. A study synthesized various piperazine-containing compounds and evaluated their activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated moderate to significant antibacterial activity across different derivatives, suggesting that similar compounds might exhibit comparable effects .
CNS Activity
Due to the presence of the chlorophenylpiperazine structure, there is speculation regarding its CNS activity. Compounds with similar structures have been associated with psychotropic effects, including anxiolytic and antidepressant properties. However, direct evidence for this specific compound remains sparse.
Case Studies and Research Findings
A few notable studies relevant to the biological activity of piperazine derivatives include:
- Antimicrobial Screening : A study focusing on piperazine derivatives reported that newly synthesized compounds displayed varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for these compounds, indicating their potential as antimicrobial agents .
- Structure-Activity Relationship (SAR) : Research on structurally similar compounds has highlighted the importance of specific functional groups in enhancing biological activity. For instance, modifications in the piperazine ring or substituents on the phenyl rings can lead to significant changes in activity profiles .
Summary Table of Biological Activities
Propriétés
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2.ClH/c1-2-4-18-7-9-22(10-8-18)27-17-21(26)16-24-11-13-25(14-12-24)20-6-3-5-19(23)15-20;/h3,5-10,15,21,26H,2,4,11-14,16-17H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PADNIZLSXNAXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC(=CC=C3)Cl)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














